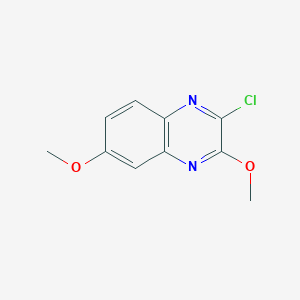

2-Chloro-3,6-dimethoxyquinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2O2 |

|---|---|

Molecular Weight |

224.64 g/mol |

IUPAC Name |

2-chloro-3,6-dimethoxyquinoxaline |

InChI |

InChI=1S/C10H9ClN2O2/c1-14-6-3-4-7-8(5-6)13-10(15-2)9(11)12-7/h3-5H,1-2H3 |

InChI Key |

MXLKSKWDWYRBHD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C(=N2)OC)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of 2-Chloro-3,6-dimethoxyquinoxaline

The direct synthesis of this compound typically proceeds through a multi-step sequence, beginning with the construction of a dimethoxy-substituted quinoxalinone precursor, followed by a targeted chlorination step.

A conventional and logical approach to synthesizing this compound involves a two-stage process:

Condensation to form the Quinoxalinone Core: The synthesis begins with the cyclocondensation of a substituted ortho-phenylenediamine with a suitable dicarbonyl equivalent. For the target molecule, the key starting material is 4,5-dimethoxy-1,2-phenylenediamine . This diamine is condensed with a reagent like glyoxylic acid or its derivatives to form 6,7-dimethoxyquinoxalin-2(1H)-one . This reaction is a standard method for building the quinoxalinone ring system.

Chlorination of the Quinoxalinone: The resulting 6,7-dimethoxyquinoxalin-2(1H)-one is then subjected to chlorination to introduce the chloro group at the 2-position. This transformation is commonly achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or solid phosgene (B1210022) (triphosgene). This step converts the hydroxyl group of the enol tautomer of the quinoxalinone into a chloro substituent, yielding the final product, this compound. A similar technique using solid phosgene as the chlorinating agent is employed for the synthesis of 2,6-dichloroquinoxaline (B50164) from 6-chloro-2-hydroxy quinoxaline (B1680401), achieving high yields and purity. google.com

While specific optimization studies for this compound are not extensively documented, principles can be drawn from analogous syntheses of substituted chloroquinolines and chloroquinoxalines. Key parameters for optimization include the choice of solvent, catalyst, reaction temperature, and duration.

For instance, in the synthesis of 2-chloro-6,7-dimethoxyquinoline-3-carbaldehyde, two primary methods are employed: the Vilsmeier-Haack reaction and Directed ortho-Metalation (DoM). The optimization of these routes provides insight into the factors affecting yield and purity. The Vilsmeier-Haack reaction can be optimized by gradual heating from 0°C to 90°C to minimize side reactions, while microwave assistance has been shown to reduce reaction times significantly. In the DoM route, maintaining a low temperature (-78°C) is crucial for ensuring selective metalation and achieving high yields of 85–92%.

Similarly, the chlorination step of quinoxalinones can be optimized. The use of solid phosgene in an organic solvent with a catalyst at temperatures between 50–100°C for 6–10 hours has been reported to produce 2,6-dichloroquinoxaline with a yield exceeding 95% and content over 99%. google.com Such conditions, including the potential for vacuum distillation to recover the solvent and catalyst, represent an efficient and optimized protocol that could be adapted for the synthesis of this compound. google.com

Table 1: Comparison of Synthetic Conditions for a Related Compound (2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde) This table illustrates general optimization strategies applicable to related heterocyclic syntheses.

| Parameter | Vilsmeier-Haack Method | Directed ortho-Metalation (DoM) |

| Reagents | POCl₃, DMF | n-BuLi, THF, DMF |

| Temperature | 0°C → 90°C (Gradual Ramp) | -78°C → Room Temperature |

| Reaction Time | 16–24 hours | 1–2 hours |

| Reported Yield | 27–35% | 85–92% |

| Purification | Column Chromatography | Recrystallization |

| Data sourced from Benchchem. |

Precursor Chemistry for Quinoxaline Scaffold Construction

The construction of the fundamental quinoxaline ring system relies on the availability and synthesis of key precursors, namely halogenated intermediates and appropriately substituted phenylenediamines and diketones.

2,3-Dichloroquinoxaline (B139996) (DCQX) is a highly versatile precursor for creating a wide array of functionalized quinoxalines through nucleophilic aromatic substitution (SNAr) reactions. bohrium.comresearchgate.net Its synthesis is a well-established process.

The most common method involves the chlorination of quinoxaline-2,3(1H,4H)-dione. This is typically achieved by refluxing the dione (B5365651) with phosphorus oxychloride (POCl₃), sometimes with a catalytic amount of N,N-dimethylformamide (DMF). researchgate.net After the reaction, excess POCl₃ is removed under vacuum, and the product is isolated by quenching with ice water, resulting in excellent yields. researchgate.net An alternative method uses thionyl chloride in 1-chlorobutane, also providing high yields. researchgate.net These halogenated quinoxalines serve as electrophilic partners for various nucleophiles, allowing for the introduction of diverse functional groups. researchgate.net

Table 2: Synthetic Routes to 2,3-Dichloroquinoxaline

| Starting Material | Reagents | Conditions | Yield |

| Quinoxaline-2,3(1H,4H)-dione | POCl₃ | Reflux at 100°C, 3 hours | 92% |

| 2,3-Dihydroxyquinoxaline | Thionyl chloride, DMF, 1-chlorobutane | Reflux, 1 hour | 98% |

| Data sourced from ResearchGate. researchgate.net |

The classical and most fundamental route to the quinoxaline scaffold is the cyclocondensation of an ortho-phenylenediamine (or 1,2-diaminoarene) with a 1,2-dicarbonyl compound. bohrium.com

Substituted Phenylenediamines: The synthesis of a specifically substituted quinoxaline requires a correspondingly substituted phenylenediamine. For this compound, the essential precursor is 4,5-dimethoxy-1,2-phenylenediamine . This compound can be prepared via the reduction of 1,2-dimethoxy-4,5-dinitrobenzene . The reduction is typically carried out using a catalyst like Palladium on charcoal (Pd/C) under a hydrogen atmosphere. More general methods for preparing ortho-phenylenediamines involve the reduction of ortho-nitroanilines using reagents such as zinc dust in alcoholic alkali or sodium hydrosulfite. orgsyn.org

Diketones and Their Equivalents: A variety of 1,2-dicarbonyl compounds, such as glyoxal, benzil (B1666583), and their derivatives, are used in condensation reactions to form the pyrazine (B50134) ring of the quinoxaline system. bohrium.com The reaction conditions can be optimized using various catalysts and solvents to improve yields and reaction times. bohrium.com

There are two primary strategies for introducing methoxy (B1213986) groups onto the quinoxaline ring: starting with methoxy-substituted precursors or by nucleophilic substitution.

Use of Methoxylated Precursors: This is the most direct method. The synthesis begins with a benzene-ring derivative that already contains the desired methoxy groups. For example, starting the entire synthesis sequence with veratrole (1,2-dimethoxybenzene) allows for nitration to produce 1,2-dimethoxy-4,5-dinitrobenzene, which is then reduced to 4,5-dimethoxy-1,2-phenylenediamine, carrying the methoxy groups into the final quinoxaline structure. Similarly, p-anisidine (B42471) can be used as a precursor for compounds like 6-methoxyquinolines. researchgate.netgoogle.com

Nucleophilic Aromatic Substitution (SNAr): Methoxy groups can be introduced by reacting a chloro-substituted quinoxaline with a methoxide (B1231860) source, typically sodium methoxide (NaOMe). quora.com Dichloro-substituted heterocycles like 2,3-dichloroquinoxaline are excellent substrates for such reactions. bohrium.comresearchgate.net The reaction conditions can be controlled to achieve either mono- or di-substitution. For instance, reacting 2,3-dichloroquinoxaline with one equivalent of sodium methoxide would preferentially yield 2-chloro-3-methoxyquinoxaline. This reactivity is a cornerstone of building unsymmetrically substituted quinoxalines. The reaction of 2-chlorothiazoles with sodium methoxide to produce 2-methoxythiazoles is a well-established parallel in heterocyclic chemistry. longdom.org This principle is also applied in the synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine, where cyanuric chloride is reacted with sodium methoxide to substitute two chlorine atoms. google.com

Advanced Synthetic Strategies for Quinoxaline Derivatives

The synthesis of the quinoxaline ring system is traditionally achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov However, modern organic synthesis has driven the development of more advanced, efficient, and environmentally benign strategies. These methods offer improvements in terms of yield, atom economy, and operational simplicity.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, have emerged as a powerful tool for generating molecular diversity. bohrium.comresearchgate.net These reactions are highly valued for their efficiency and ability to construct complex molecules in a convergent manner. bohrium.com

Several MCR strategies have been developed for quinoxaline synthesis. A prominent approach involves the use of isocyanides, often in Ugi-type reactions. bohrium.comscribd.com Another significant strategy involves the palladium-catalyzed multicomponent reaction of 1,2-diaminoarenes and 1,2-dicarbonyl compounds, which can be generated in situ. bohrium.com For instance, a Pd/Cu-catalyzed reaction can combine a Sonogashira coupling and a Wacker-type oxidation, followed by a Hinsberg reaction to assemble the quinoxaline core. bohrium.com

More recent developments include a three-component synthesis using readily accessible o-phenylenediamines, aryl ketones, and elemental sulfur to produce quinoxalin-2-thiones. thieme-connect.com This method is operationally simple and scalable, tolerating a wide range of functional groups on the aryl ketone and o-phenylenediamine. thieme-connect.com

| MCR Type | Key Reactants | Catalyst/Conditions | Products | Reference |

| Isatin-based | Substituted Isatin, o-Phenylenediamine | Palladium Acetate, Triphenylphosphine | Quinoxaline Derivatives | bohrium.com |

| Thione Synthesis | o-Phenylenediamines, Aryl Ketones, Sulfur | Piperidine | Quinoxalin-2-thiones | thieme-connect.com |

| Ugi-type | 1,2-diaminoarenes, Isocyanides, etc. | Various | Highly substituted Quinoxalines | bohrium.com |

One-Pot Synthesis Techniques

One-pot syntheses, which involve multiple sequential reactions in a single reactor, offer significant advantages by avoiding the time-consuming and often wasteful isolation and purification of intermediates. This approach enhances efficiency and reduces solvent usage and waste generation. nih.gov

A variety of one-pot procedures for quinoxaline synthesis have been reported. An iron-catalyzed transfer hydrogenative condensation allows for the synthesis of quinoxalines from 2-nitroanilines and vicinal diols in a single step, with yields ranging from 49% to 98%. nih.gov In this process, the alcohol serves as a hydrogen donor to reduce the nitro group in situ, generating the 1,2-diamine which then condenses with the oxidized diol. nih.gov

Another notable metal-free, one-pot method achieves the regiospecific synthesis of substituted quinoxalines from o-phenylenediamines and ynones. This reaction proceeds via a sequence of intermolecular Michael addition, dehydration condensation, and a base-promoted extrusion, affording a diverse range of quinoxalines in high yields (up to 95%). acs.org Additionally, catalyst-free methods have been developed, such as the oxidative cyclization of o-phenylenediamines and phenacyl bromides in refluxing ethanol (B145695). nih.gov

| Method | Reactants | Catalyst/Conditions | Key Features | Reference |

| Transfer Hydrogenation | 2-Nitroanilines, Vicinal Diols | Iron Complex, Trimethylamine N-oxide | In situ generation of diamine | nih.gov |

| CH2-Extrusion Reaction | o-Phenylenediamines, Ynones | Metal-free, Base-promoted | High regioselectivity, Environmentally friendly | acs.org |

| Radical-Mediated Cyclization | α-Oxoketene N,S-Acetals, TBN | Catalyst-free, Open air | Forms Quinoxaline N-Oxides | thieme-connect.com |

| Condensation | Benzoins, 1,2-Diamines | Schiff base dioxomolybdenum(VI) complex | Mild conditions, Low catalyst loading | raco.cat |

Eco-Friendly and Green Synthesis Procedures

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. For quinoxaline synthesis, this has led to the development of protocols that use non-toxic, reusable catalysts and environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), or are conducted under solvent-free conditions. nih.govripublication.comrsc.org

A notable example is the catalyst-free synthesis of 2-amino quinoxaline derivatives from 2-chloro quinoxaline and various amines using PEG-400 as a green solvent at room temperature. ripublication.com This method is simple, rapid, and high-yielding. ripublication.com The use of nanocatalysts is another cornerstone of green quinoxaline synthesis. rsc.orgrsc.org Reusable catalysts like silica (B1680970) nanoparticles or nano-γ-Fe₂O₃–SO₃H have been employed for the condensation of o-phenylenediamines with 1,2-diketones, often under solvent-free conditions, providing excellent yields and easy catalyst recovery. rsc.org

Furthermore, bio-based catalysts and reagents are gaining traction. β-Cyclodextrin has been used as a catalyst in water for the synthesis of indeno[1,2-b]quinoxalines. mdpi.com In another approach, D-glucose has been employed as a clean and renewable reductant in an alkaline aqueous medium for a one-pot multicomponent synthesis of quinoxalines. bohrium.com

| Green Approach | Catalyst | Solvent/Conditions | Advantages | Reference |

| Catalyst-free | None | PEG-400, Room Temperature | Simple, Rapid, Recyclable solvent | ripublication.com |

| Nanocatalysis | Silica Nanoparticles | Solvent-free, Room Temperature | Reusable catalyst, Short reaction times | rsc.org |

| Nanocatalysis | nano-γ-Fe₂O₃–SO₃H | Solvent-free | Heterogeneous, Reusable catalyst | rsc.org |

| Bio-based Catalysis | β-Cyclodextrin | Water | Supramolecular catalysis, Benign solvent | mdpi.com |

| Organocatalysis | Nitrilotris(methylenephosphonic acid) | - | Recyclable catalyst, Short reaction time | nih.gov |

Transition Metal-Catalyzed Coupling Reactions for Quinoxaline Functionalization

While the previous sections focused on the construction of the quinoxaline ring, transition metal-catalyzed cross-coupling reactions are indispensable for its subsequent functionalization. rsc.orgoregonstate.edu These reactions allow for the introduction of a wide array of substituents onto the quinoxaline core, which is crucial for tuning its chemical and biological properties. For a substrate like this compound, the chlorine atom serves as a versatile handle for such transformations.

Commonly employed reactions include Suzuki-Miyaura (C-C bond formation with boronic acids), Sonogashira (C-C bond formation with terminal alkynes), Heck (C-C bond formation with alkenes), and Buchwald-Hartwig amination (C-N bond formation). These reactions are typically catalyzed by palladium complexes and are fundamental to modern medicinal chemistry. bohrium.com

For example, the chlorine atom at the C2 position of a quinoxaline ring can be readily substituted. A general protocol for the functionalization of 2,6-dichloroquinoxaline involves its reaction with various nucleophiles such as alcohols, thiols, and amines in the presence of a phase transfer catalyst like Triethylbenzylammonium chloride (TEBAC), leading to a variety of 2-substituted-6-chloroquinoxalines. rasayanjournal.co.in Similarly, the reaction of 2-chloro-3-methyl quinoxaline with 4-hydroxybenzaldehyde (B117250) in refluxing acetonitrile (B52724) demonstrates the formation of an ether linkage at the C2 position. nih.gov The direct C-H functionalization of the quinoxaline ring, particularly at the C3 position of quinoxalin-2(1H)-ones, has also become a significant area of research, offering an atom-economical alternative to traditional cross-coupling of pre-functionalized partners. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure of a compound. However, specific NMR data for 2-Chloro-3,6-dimethoxyquinoxaline is largely absent from the public domain.

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While a patent mentions the use of this compound, it does not provide a detailed ¹H NMR spectrum with specific chemical shifts (δ), coupling constants (J), and signal multiplicities. Without this information, a definitive assignment of the proton signals is not possible.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

No publicly available data exists for the ¹³C NMR spectrum of this compound. This information would be crucial for identifying the chemical environment of each carbon atom in the molecule.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies

There are no specific ¹⁵N NMR studies available for this compound. Such data would provide valuable insights into the electronic structure of the nitrogen-containing quinoxaline (B1680401) ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Comprehensive structural assignment is often achieved through two-dimensional NMR techniques. However, no reports on the use of COSY, HSQC, or HMBC experiments for this compound have been found.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FTIR, is used to identify the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

Detailed FTIR spectroscopic data, including tables of characteristic absorption frequencies and their corresponding vibrational modes for this compound, are not available in the reviewed literature.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy offers a valuable tool for probing the molecular vibrational modes of this compound. While specific Raman data for this exact compound is not extensively documented in publicly available literature, analysis of related quinoxaline derivatives allows for the prediction of characteristic spectral features. scialert.netacs.orgresearchgate.net The Raman spectrum would be expected to exhibit distinct bands corresponding to the stretching and bending vibrations of its constituent functional groups.

Key expected vibrational modes for quinoxaline derivatives include C-H stretching vibrations, typically observed in the 3100-3000 cm⁻¹ region. scialert.net The C=N stretching vibrations within the quinoxaline ring system are anticipated to produce strong absorption bands in the range of 1630-1600 cm⁻¹. scialert.net Furthermore, the stretching modes of the C-O bonds of the methoxy (B1213986) groups and the C-Cl bond would also present characteristic peaks, providing a vibrational fingerprint of the molecule. The analysis of these Raman shifts can confirm the presence of the quinoxaline core and its substituents. acs.org

Table 1: Typical Raman Vibrational Modes for Quinoxaline Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| C-H Stretching | 3100-3000 | scialert.net |

| C=N Stretching | 1630-1600 | scialert.net |

| C-C Stretching | 1589-1504 | scialert.net |

| CH₃ Stretching (antisymmetric) | 2971-2987 | scialert.net |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS analysis would provide an experimental mass measurement with high accuracy, typically to within a few parts per million (ppm) of the theoretical value. This level of precision allows for the unambiguous confirmation of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. This technique is indispensable for confirming the identity of newly synthesized compounds. nih.govcsic.es

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing.

While a specific crystal structure for this compound has not been deposited in public databases, single crystal X-ray diffraction analysis of related quinoxaline derivatives reveals common structural features. researchgate.netnih.govuky.edu For instance, studies on other quinoxaline compounds have successfully determined their space groups and unit cell parameters. researchgate.net A similar analysis of this compound would be expected to reveal a planar quinoxaline ring system. The methoxy groups may lie in the plane of the aromatic ring or be slightly twisted, depending on steric and electronic factors.

Table 2: Illustrative Crystallographic Data for a Quinoxaline Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 7.8707(2) | researchgate.net |

| b (Å) | 15.9681(4) | researchgate.net |

| c (Å) | 11.9798(4) | researchgate.net |

| β (°) | 100.283(3) | researchgate.net |

Note: This data is for a related fused triazolo/thiadiazole compound with an indole (B1671886) scaffold and is provided for illustrative purposes.

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within the molecule and its photophysical properties.

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands arising from π-π* and n-π* electronic transitions within the aromatic quinoxaline system. Studies on various quinoxaline derivatives show that their absorption maxima are influenced by the nature and position of substituents. researchgate.netnih.govresearchgate.net Typically, quinoxaline derivatives exhibit absorption bands in the UV and near-visible regions. nih.govbyu.edu The addition of methoxy groups, which are electron-donating, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoxaline.

Table 3: Typical UV-Vis Absorption Maxima for Quinoxaline Derivatives in Solution

| Solvent | Absorption Maxima (λ_max, nm) | Reference |

|---|---|---|

| THF | ~350-450 | researchgate.net |

| Chloroform | ~350-450 | researchgate.net |

Note: These are general ranges observed for various substituted quinoxalines and are illustrative.

Luminescent Properties and Halochromism

While specific experimental data on the luminescent properties of this compound are not extensively documented in publicly available literature, the photophysical behavior of the broader quinoxaline family provides a basis for informed discussion. Quinoxaline derivatives are known to exhibit fluorescence, with the emission characteristics being highly dependent on the nature and position of the substituents on the heterocyclic and benzenoid rings.

The presence of electron-donating methoxy groups and the electron-withdrawing chloro group in this compound suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon often associated with luminescent properties. The extent of this ICT and the resulting fluorescence are sensitive to the surrounding environment, including solvent polarity.

Tautomeric Equilibria and Conformational Analysis

The potential for tautomerism and the existence of various conformational isomers are critical aspects of the structural chemistry of this compound, impacting its reactivity and intermolecular interactions.

Investigation of Preferred Tautomeric Forms in Solution and Solid State

Tautomerism in chloro-substituted quinoxalines is a possibility, particularly the potential for keto-enol or imine-enamine type equilibria, although the aromaticity of the quinoxaline ring system strongly favors the chloro-substituted form. In the case of this compound, the predominant tautomeric form in both solution and the solid state is overwhelmingly the one depicted in its name. The stability of the aromatic system makes the conversion to a non-aromatic tautomer energetically unfavorable.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be instrumental in confirming the dominant tautomeric form. For instance, the absence of characteristic N-H or O-H signals in the ¹H NMR spectrum and the lack of corresponding stretching frequencies in the IR spectrum would support the prevalence of the chloro-form.

Role of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding can play a significant role in dictating the preferred conformation and influencing the physicochemical properties of a molecule. In this compound, the potential for intramolecular hydrogen bonding is limited due to the absence of a hydrogen bond donor directly attached to the quinoxaline core. The methoxy groups possess oxygen atoms that can act as hydrogen bond acceptors; however, there are no suitably positioned hydrogen bond donors within the molecule to form a stable intramolecular hydrogen bond.

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions

Reactivity at the Chloro Substituent

The chlorine atom at the C-2 position of the quinoxaline (B1680401) ring is susceptible to nucleophilic substitution. This reactivity is a key feature for the structural modification and functionalization of the molecule. The electron-withdrawing nature of the quinoxaline ring system facilitates the displacement of the chloro group by a variety of nucleophiles. This allows for the introduction of diverse chemical entities at this position, leading to the synthesis of a broad spectrum of quinoxaline derivatives.

Introduction of Diverse Functional Groups (e.g., Hydrazino Group)

A prominent example of nucleophilic substitution is the reaction with hydrazine (B178648) hydrate (B1144303). This reaction typically proceeds by heating the chlorinated quinoxaline with hydrazine hydrate, often in a suitable solvent, to yield the corresponding hydrazinoquinoxaline. For instance, the synthesis of 3-chloro-2-hydrazinopyridine (B1363166) has been achieved by reacting 2,3-dichloropyridine (B146566) with hydrazine hydrate in a solvent like N,N-dimethylpropanolamine at elevated temperatures. google.com This method can be adapted for the synthesis of 2-hydrazino-3,6-dimethoxyquinoxaline from 2-chloro-3,6-dimethoxyquinoxaline. The introduction of the hydrazino group provides a versatile handle for further chemical transformations, such as the formation of hydrazones and pyrazoles. johnshopkins.eduresearchgate.net The reaction of α,β-unsaturated ketones with hydrazine monohydrate is a known method for synthesizing pyrazoline derivatives. uii.ac.id

Electrophilic Aromatic Substitution Reactions on the Quinoxaline Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the context of the quinoxaline ring system, the benzene (B151609) portion of the molecule can undergo EAS, although the reactivity is influenced by the existing substituents. The two methoxy (B1213986) groups at positions 6 and 7, being electron-donating, would activate the benzene ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.commasterorganicchemistry.comlibretexts.org These reactions typically require a catalyst, such as a Lewis acid or a strong Brønsted acid, to generate a potent electrophile. lumenlearning.commasterorganicchemistry.comyoutube.commasterorganicchemistry.com The general mechanism involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by the loss of a proton to restore aromaticity. libretexts.orgmasterorganicchemistry.com

Modification of Methoxy Groups

The methoxy groups at the 6- and 7-positions of the quinoxaline ring can also be targets for chemical modification. One common transformation is demethylation to the corresponding dihydroxyquinoxaline. This can be achieved using various reagents, such as strong acids (e.g., HBr) or Lewis acids (e.g., BBr3). The resulting hydroxyl groups can then be further functionalized, for example, through etherification or esterification, to introduce new properties to the molecule. Oxidative demethylation is another key transformation, particularly in the synthesis of quinoxaline quinones from their dimethoxy precursors. niscpr.res.in

Cycloaddition Reactions Involving the Quinoxaline Nucleus (e.g., Diels-Alder)

Quinoxaline derivatives, particularly those that can be converted into quinoxalinediones, can participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing complex cyclic systems. nih.gov Quinoxaline-5,8-diones, for example, can act as dienophiles in reactions with various dienes, leading to the formation of intricate polycyclic structures. niscpr.res.inacs.orgresearchgate.net The regioselectivity of these reactions can often be predicted using frontier molecular orbital (FMO) theory. rsc.org The resulting cycloadducts can serve as valuable intermediates in the synthesis of natural products and medicinally relevant compounds. niscpr.res.in

Redox Chemistry and Electrochemical Behavior of Quinoxaline Systems

The quinoxaline ring system possesses inherent redox activity. The pyrazine (B50134) ring within the quinoxaline structure is the primary electroactive center and can undergo a two-electron reduction. nih.govresearchgate.net This process is often pH-dependent, with protonation of a ring nitrogen preceding electron transfer. nih.govresearchgate.net The electrochemical reduction can lead to the formation of radical anions or semiquinone intermediates. nih.govresearchgate.netabechem.com The redox properties of quinoxaline derivatives are significant as they can correlate with their biological activity. abechem.com For instance, quinoxaline derivatives with less negative reduction potentials have been found to be more biologically active. abechem.com The redox behavior can be studied using techniques like cyclic voltammetry, which can reveal information about the HOMO and LUMO energy levels of the molecule. nih.gov The interconversion between quinoxalinoquinoxalines and their dihydro derivatives through redox reactions can lead to dramatic changes in their spectral properties, making them interesting as redox-active dyes. oup.com Furthermore, the N-oxide fragment in quinoxaline 1,4-dioxides facilitates various reactions, and its reduction is a valuable synthetic route to other quinoxaline derivatives. nih.gov The electrochemical reduction of quinoxalino[2,3-b]quinoxaline (B1663784) can yield fluoflavine, which can be further reduced to a hexahydroquinoxalino[2,3-b]quinoxaline in acidic media. cdnsciencepub.com Reductive formylation of quinoxaline and its derivatives using formic acid in formamide (B127407) can lead to N,N'-diformyl-1,2,3,4-tetrahydro-compounds. rsc.org The stability of quinoxaline derivatives in redox flow batteries is an area of active research, with some derivatives showing promise for energy storage applications. acs.org

Derivatization Strategies and Analogue Development

Synthesis of Novel 2-Chloro-3,6-dimethoxyquinoxaline Derivatives

The synthesis of new analogues primarily revolves around the reactivity of the chloro- and methoxy- groups and the potential for substitution on the quinoxaline (B1680401) core. The chlorine atom at the C-2 position is particularly susceptible to nucleophilic aromatic substitution (SNAr), making it a versatile handle for introducing molecular diversity. udayton.edu

The functionalization of the quinoxaline ring system can be achieved at several positions, with the C-2 and C-3 positions being common sites for modification due to the reactivity imparted by the nitrogen atoms and existing substituents.

The chloro group at C-2 of quinoxaline derivatives is readily displaced by a variety of nucleophiles. For instance, 2,6-dichloroquinoxaline (B50164) can be efficiently reacted with different alcohols, thiols, and amines using a phase transfer catalyst like Triethyl Benzyl Ammonium Chloride (TEBAC) to yield 2-substituted-6-chloroquinoxalines. rasayanjournal.co.in This method allows for the introduction of ether, thioether, and amino functionalities. rasayanjournal.co.in Similarly, the chlorine at C-2 of 2-chloro-3-methylquinoxaline (B189447) can be replaced by an ether linkage through reaction with hydroxyl-containing aromatic compounds, such as p-hydroxybenzaldehyde, in the presence of a base like anhydrous K₂CO₃. nih.govnih.gov

Further modifications can introduce diverse functionalities. For example, piperazine (B1678402) moieties have been introduced onto the quinoxaline scaffold through nucleophilic substitution, a strategy used to enhance properties like water solubility. nih.govnih.gov The reaction of a chloroquinoxaline with piperazine in the presence of anhydrous Na₂CO₃ is a representative method. nih.gov Research has also demonstrated the synthesis of 3-sulfenylquinoxalin-2(1H)-ones and the selective modification of related structures like 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide at its chloronitrone and amide units to produce a wide array of new derivatives. researchgate.net

The table below summarizes the synthesis of various 2-substituted-6-chloroquinoxaline derivatives starting from 2,6-dichloroquinoxaline. rasayanjournal.co.in

| Nucleophile (R-X) | Resulting Derivative | Reaction Conditions |

| (6-chloropyridin-3-yl)methanol | 6-chloro-2-(((6-chloropyridin-3-yl)methyl)oxy)quinoxaline | K₂CO₃, TEBAC, DMF, 70-75°C, 6-7 hrs |

| (2-chlorophenyl)methanethiol | 6-chloro-2-((2-chlorobenzyl)thio)quinoxaline | K₂CO₃, TEBAC, DMF, 70-75°C, 6-7 hrs |

| (2-chloro-1,3-thiazol-5-yl)methanethiol | 2-chloro-5-(((6-chloroquinoxalin-2-yl)thio)methyl)thiazole | K₂CO₃, TEBAC, DMF, 70-75°C, 6-7 hrs |

| 2,3-dimethylaniline | 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine | DMF, 100°C, 4.5 hrs |

Hydrazino analogues of quinoxalines are another important class of derivatives. These are typically synthesized by reacting a chloro-substituted quinoxaline with hydrazine (B178648) hydrate (B1144303). A direct and high-yielding synthesis of 2-chloro-3-hydrazino-6-methoxyquinoxaline (B8376068) involves heating 2,3-dichloro-6-methoxyquinoxaline (B108869) with hydrazine hydrate in ethanol (B145695) under reflux. prepchem.com This reaction selectively replaces one of the chlorine atoms with a hydrazino group, affording the product in a 97% yield. prepchem.com The resulting 2-chloro-3-hydrazinylquinoxaline (B1333903) derivatives have been investigated for their biological potential, including their effectiveness as antifungal agents against various Candida species. plos.org

Structure-Activity Relationship (SAR) Studies Through Systematic Structural Modifications

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features of a molecule influence its biological activity. By systematically modifying the quinoxaline core and its substituents, researchers can identify key pharmacophores and optimize compound potency.

A notable example involves the synthesis and evaluation of a library of 2,3-substituted quinoxalin-6-amine analogs to probe their antiproliferative effects. nih.gov This systematic approach led to the identification of a bisfuranylquinoxalineurea analog that exhibited low micromolar potency against a panel of cancer cell lines. nih.gov The study highlighted the importance of the urea (B33335) linkage and the nature of the substituents at the 2 and 3 positions for biological activity. nih.gov In related heterocyclic systems, it has been observed that bulky, non-polar substituents on terminal groups, such as a piperazinyl nitrogen, can be beneficial for enhancing biological activity. mdpi.com

Development of Hybrid Molecules Incorporating the Quinoxaline Core

Hybrid molecules are created by combining the quinoxaline scaffold with other pharmacologically relevant moieties to produce a single molecule with potentially enhanced or synergistic activities. A common strategy involves forming hydrazone or Schiff base linkages.

One such approach is the synthesis of diphenylquinoxaline-6-carbohydrazide hybrids. nih.gov The synthesis begins with the reaction of 3,4-diaminobenzoic acid and benzil (B1666583) to form 2,3-diphenylquinoxaline-6-carboxylic acid. nih.gov This intermediate is then esterified, and subsequent reaction with hydrazine hydrate yields 2,3-diphenylquinoxaline-6-carbohydrazide. nih.gov Finally, condensation of this carbohydrazide (B1668358) with a variety of aromatic aldehydes produces a series of hybrid molecules. nih.gov Another method involves creating a quinoxaline derivative bearing a reactive group, such as an aldehyde or an amine. For example, 4-(2-methylquinoxalinyloxy) benzaldehyde (B42025) can be reacted with various aromatic amines to yield Schiff base hybrids. nih.govnih.gov

Formation of Polyfunctionalized Quinoxalines

The development of polyfunctionalized quinoxalines involves introducing multiple, distinct functional groups onto the quinoxaline ring system. This strategy aims to create complex molecules with tailored properties or multiple points of interaction for biological targets.

A versatile method for generating polyfunctionalized quinoxalines is the selective modification of a highly functionalized starting material at different positions. For instance, 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide has been used as a building block, allowing for selective reactions at the chloronitrone and amide units to produce a library of over 30 new derivatives with unique substitution patterns. researchgate.net Furthermore, 2-chloro-3-substituted quinoxalines serve as important precursors for creating 2,3-di-unsymmetrically substituted quinoxalines, enabling precise control over the substitution pattern at these two key positions. rsc.org The introduction of substituents at both the benzene (B151609) ring portion (e.g., position 6 or 7) and the pyrazine (B50134) ring (e.g., position 2) is another route to polyfunctionalized structures, as seen in the synthesis of 2-substituted-6-chloroquinoxalines and 7-(piperazin-1-yl)-3-trifluoromethylquinoxaline 1,4-dioxides. rasayanjournal.co.innih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and behavior of a molecule. These ab initio methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and other related characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations could elucidate the distribution of electrons within the 2-Chloro-3,6-dimethoxyquinoxaline molecule, which is crucial for understanding its reactivity and spectroscopic properties.

For a molecule like this compound, DFT studies would typically involve optimizing the molecular geometry to find the lowest energy structure. This process yields key information such as bond lengths, bond angles, and dihedral angles. Such calculations have been successfully applied to related compounds, for instance, in the study of 2-chloro-6-methoxy-3-nitropyridine, where DFT (specifically the B3LYP method) was used to determine its optimized geometry. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. Theoretical calculations can simulate vibrational spectra (Infrared and Raman), which correspond to the different vibrational modes of the molecule. These predicted spectra can then be compared with experimentally obtained data to validate the accuracy of the computational model and aid in the assignment of experimental spectral bands.

For example, in studies of similar molecules like 3-chloro-1,2-benzisothiazole, DFT calculations have been used to compute harmonic vibrational frequencies, infrared intensities, and Raman scattering activities. researchgate.net This approach allows for a detailed understanding of the vibrational characteristics of the molecule, which are directly related to its structural features. Similar theoretical simulations for this compound would provide a predicted spectroscopic fingerprint of the molecule.

Analysis of Molecular Orbitals and Electron Density Distribution

The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

DFT calculations can map the electron density distribution and visualize the HOMO and LUMO orbitals. nih.gov For this compound, this analysis would reveal the regions of the molecule that are electron-rich and electron-poor, highlighting the likely sites for electrophilic and nucleophilic attack. Such analyses are standard in the computational study of heterocyclic systems. researchgate.net

Molecular Modeling and Dynamics Simulations

Beyond the static picture provided by quantum chemical calculations, molecular modeling and dynamics simulations can explore the dynamic behavior and interactions of molecules.

Conformational Analysis and Stability Predictions

Molecules with rotatable bonds, such as the methoxy (B1213986) groups in this compound, can exist in different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. scielo.br

Intermolecular Interaction Studies

Understanding how molecules of this compound interact with each other in a condensed phase (solid or liquid) is crucial for explaining its bulk properties. Molecular modeling can be used to study these intermolecular forces, which include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds.

In the solid state, these interactions dictate the crystal packing arrangement. Theoretical studies can predict how molecules will arrange themselves to form a stable crystal lattice. For instance, studies on related chloro-substituted heterocyclic compounds often reveal the importance of π–π stacking interactions and other weak intermolecular contacts in stabilizing the crystal structure. Similar computational approaches could predict the nature and strength of intermolecular interactions for this compound.

Theoretical Studies on Physical Properties Relevant to Material Science

Theoretical examinations of physical properties pertinent to material science, such as nonlinear optical (NLO) and electrochemical characteristics, for this compound are not available in the current body of scientific literature. While Density Functional Theory (DFT) is a common method for predicting such properties, and has been used for various heterocyclic compounds, no such calculations have been published for this specific molecule researchgate.netresearchgate.net.

Nonlinear Optical (NLO) Properties Prediction

There are no published theoretical predictions or experimental measurements of the nonlinear optical properties for this compound.

Electrochemical Properties and Redox Potentials

No studies concerning the theoretical prediction of electrochemical properties or redox potentials for this compound are available.

Structure-Property Relationship Studies based on Theoretical Models

Theoretical and computational chemistry offers a powerful lens for understanding the intrinsic properties of molecules and for predicting their behavior. For quinoxaline (B1680401) derivatives, which are a cornerstone in medicinal chemistry and materials science, these methods provide invaluable insights into their structure-property relationships. While specific, in-depth theoretical studies exclusively focused on this compound are not extensively documented in publicly available literature, we can infer its likely electronic and structural characteristics based on computational analyses of closely related quinoxaline and quinoline (B57606) structures.

Theoretical models are crucial for predicting how the introduction of a chloro group at the 2-position and two methoxy groups at the 3- and 6-positions of the quinoxaline core influences its reactivity, stability, and potential as a pharmacophore or functional material. The chlorine atom, being electronegative, is expected to act as an electron-withdrawing group, influencing the electron density distribution across the quinoxaline ring system. The methoxy groups, conversely, are typically electron-donating through resonance, though their spatial arrangement can lead to complex steric and electronic effects.

Quantitative Structure-Property Relationship (QSPR) models, which correlate theoretical molecular descriptors with experimental properties, are a powerful tool in this domain. Although a specific QSPR study for this compound is not available, research on broader sets of quinoxaline derivatives has demonstrated the utility of this approach in predicting properties like melting points and biological activities based on calculated descriptors. uctm.edu

Research Findings from Analogous Systems

Computational studies on analogous compounds provide a framework for understanding the potential properties of this compound.

Electronic Properties:

DFT calculations on various quinoxaline derivatives consistently show that the nature and position of substituents significantly modulate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that determines the molecule's electronic absorption properties and kinetic stability. For chloro-substituted quinoxalines, the LUMO energy is generally lowered, which can enhance electron-accepting capabilities. The presence of methoxy groups would likely raise the HOMO energy, thereby reducing the HOMO-LUMO gap and potentially shifting the absorption spectrum to longer wavelengths.

Structural Parameters:

The geometry of the quinoxaline ring system is influenced by its substituents. Theoretical calculations on similar molecules have detailed bond lengths and angles. For example, in related chloro-substituted heterocyclic systems, the C-Cl bond length and the bond angles around the substituted carbon are key parameters determined by DFT calculations. The planarity of the quinoxaline ring system can also be affected by bulky substituents, which in turn can impact intermolecular interactions such as π-π stacking.

The following table presents hypothetical, yet representative, data that would be expected from a DFT study on this compound, based on findings for analogous compounds.

Table 1: Predicted Theoretical Data for this compound

| Parameter | Predicted Value | Method of Determination |

|---|---|---|

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G(d) |

| LUMO Energy | -1.8 eV | DFT/B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP/6-31G(d) |

This data is illustrative and based on general trends observed in related quinoxaline derivatives. Actual experimental or more detailed computational studies would be required for precise values.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Quinoxaline |

Advanced Research Applications and Prospects

Building Blocks in Organic Synthesis and Fine Chemical Production

In the realm of organic synthesis, 2-Chloro-3,6-dimethoxyquinoxaline holds potential as a versatile intermediate. The chlorine atom at the 2-position of the quinoxaline (B1680401) ring is an excellent leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, enabling the synthesis of more complex, unsymmetrically substituted quinoxaline derivatives.

The general class of 2-chloro-3-substituted quinoxalines serves as significant precursors for creating diverse molecular architectures. For instance, they are instrumental in synthesizing 2,3-di-unsymmetrically substituted quinoxalines, which are of interest for their potential biological activities. The presence of the methoxy (B1213986) groups on the benzene (B151609) portion of the this compound molecule can also influence the reactivity of the heterocyclic ring and can be targets for demethylation to introduce hydroxyl groups, further expanding its synthetic utility.

While specific industrial-scale production of this compound is not widely documented, the synthesis of related quinoxaline structures often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds. For this compound, a plausible synthetic route could involve the cyclization of a suitably substituted o-phenylenediamine (B120857) with an appropriate 1,2-dicarbonyl species, followed by chlorination. The precise control of reaction conditions would be crucial to achieve the desired regioselectivity of the substituents.

Materials Science Applications

The electronic and photophysical properties of quinoxaline derivatives have led to their exploration in various areas of materials science. The extended π-system of the quinoxaline core, modulated by the electron-donating methoxy groups and the electron-withdrawing chloro group, suggests that this compound could exhibit interesting optical and electronic characteristics.

The development of organic materials for electronic and optoelectronic applications is a rapidly growing field. Quinoxaline-based molecules have been investigated as components in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells due to their electron-accepting properties and good thermal stability. The electronic characteristics of this compound, influenced by its specific substitution pattern, could make it a candidate for incorporation into such devices, either as an electron transport material or as a component of a light-absorbing dye. However, without experimental validation, its suitability for these applications remains speculative.

The ability to modify the structure of this compound through its reactive chloro group allows for the systematic tuning of its electronic and optical properties. By introducing different substituents, researchers could potentially create a library of derivatives with tailored characteristics. This approach is fundamental to the rational design of new materials for a variety of applications, from specialized coatings to components in electronic devices.

Chemical Sensors and Probes

The quinoxaline scaffold has also been utilized in the design of chemical sensors, particularly those based on fluorescence. The changes in the fluorescence properties of these molecules upon interaction with specific ions or molecules can be used for detection and quantification.

While there is no specific research detailing this compound as a fluoroionophore, its structure contains the necessary components for such an application. The nitrogen atoms in the pyrazine (B50134) ring can act as binding sites for metal ions. The synthesis of derivatives where the chloro group is replaced by a receptor unit capable of selectively binding to a target ion could lead to the development of new fluorescent sensors. The binding of an ion would likely perturb the electronic structure of the quinoxaline core, resulting in a detectable change in its fluorescence emission.

Development of Chemosensors

Quinoxaline derivatives are increasingly utilized in the design of chemosensors due to their excellent photophysical properties. rawdatalibrary.net These compounds can be engineered to detect a variety of chemical species, including cations, anions, and neutral small molecules, through colorimetric and fluorimetric methods. rawdatalibrary.net The core structure allows for fine-tuning of photophysical and electrochemical properties to create sensors that respond to external stimuli with shifts in their absorption or emission bands. researchgate.netresearchgate.net

The general mechanism involves integrating a recognition site (binding element) with the quinoxaline chromophore. When the target analyte binds to the recognition site, it alters the electronic properties of the quinoxaline system, leading to a detectable optical signal, such as a change in color or fluorescence intensity. researchgate.netnih.gov For instance, a novel quinoxaline derivative, 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ), which shares the methoxy-substituted quinoxaline core, was designed as a dual-responsive sensor. nih.gov This compound exhibited a distinct color change from colorless to yellow specifically in the presence of Fe³⁺ ions and a quenching of fluorescence in the presence of Cu²⁺ ions. nih.gov Such selectivity allows for naked-eye detection and quantitative analysis in various samples, including drinking water. nih.gov The adaptability of the quinoxaline scaffold suggests that this compound could serve as a valuable precursor for developing new, highly selective and sensitive chemosensors for environmental and biological monitoring. rawdatalibrary.netresearchgate.net

Agrochemical Research Applications

The structural versatility of quinoxaline derivatives has prompted their investigation in agrochemical research, leading to the discovery of compounds with potential applications as herbicides, fungicides, and insecticides. acs.orgusda.gov

Research into novel quinoxaline derivatives has identified significant herbicidal activity. acs.orgusda.gov In one study, several newly synthesized quinoxaline compounds were tested for their pesticidal effects. usda.gov Among them, compound 3f (2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile), which features the same 6-methoxy substitution pattern as this compound, was found to be a particularly potent herbicide. acs.orgusda.gov Further mode-of-action studies revealed that this compound acts by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a common target for commercial herbicides. acs.orgusda.gov

In a different application, substituted quinoxaline derivatives have been evaluated as herbicide safeners. nih.govsci-hub.se Safeners are compounds used to protect crops from injury caused by herbicides. nih.gov Studies on Zea mays (corn) showed that certain N,N'-disubstituted quinoxaline derivatives could protect the crop from the phytotoxic effects of the herbicide isoxaflutole. nih.gov These safeners were found to enhance the activity of detoxifying enzymes in the plant, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (CYP450). nih.govsci-hub.se This dual potential for direct herbicidal action and crop protection highlights the broad utility of the quinoxaline scaffold in developing new agricultural technologies.

The same studies that identified herbicidal properties also revealed significant fungicidal and, to a lesser extent, insecticidal potential among quinoxaline derivatives. acs.orgusda.gov Compound 3f (2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile) possessed broad-spectrum fungicidal activity against the plant pathogen Colletotrichum species. acs.orgusda.gov

More targeted research has focused on 2-chloro-quinoxaline derivatives. A study on 2-Chloro-3-hydrazinylquinoxaline (B1333903), a compound structurally very similar to this compound, demonstrated noteworthy effectiveness against various strains of Candida and Aspergillus species in vitro. nih.govnih.govplos.org The compound showed particular efficacy against Candida krusei isolates and also proved effective in an in vivo murine model of oral candidiasis. nih.govnih.gov Another study synthesized a series of quinoxaline derivatives and found that compounds 5j and 5t exhibited potent activity against the plant pathogenic fungus Rhizoctonia solani, with efficacy superior to the commercial fungicide azoxystrobin. rsc.org These findings underscore the promise of 2-chloro-quinoxaline derivatives as lead structures for the development of new agricultural and clinical antifungal agents. nih.govrsc.org

Lead Compound Identification in Chemical Biology Research

Quinoxaline and its derivatives are considered privileged scaffolds in medicinal chemistry, frequently serving as the foundation for identifying lead compounds in drug discovery programs. nih.govnih.gov Their ability to interact with various biological targets has led to extensive investigation into their antimicrobial and anticancer properties. nih.govacs.org

The quinoxaline nucleus is a core component of numerous compounds exhibiting a broad spectrum of antimicrobial activity. nih.gov The 2-chloro-substituted quinoxalines are particularly valuable as they allow for further molecular modifications to optimize biological activity. nih.govresearchgate.net

Studies on derivatives of 2-chloro-3-methylquinoxaline (B189447) have shown significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.govresearchgate.netnih.gov Similarly, 2-Chloro-3-hydrazinylquinoxaline has been investigated for its antifungal properties, showing variable but promising efficacy against several Candida and Aspergillus species. nih.govnih.gov The antimicrobial potential is often linked to the specific substituents on the quinoxaline ring. For example, the introduction of thioether and arylhydrazone functionalities at the 2- and 3-positions has been explored to enhance antimicrobial effects. nih.gov

| Compound Type | Test Organism | Activity Noted | Reference |

|---|---|---|---|

| 2-Chloro-3-methylquinoxaline derivatives | Staphylococcus aureus (Gram +) | Significant antibacterial activity | nih.govnih.gov |

| 2-Chloro-3-methylquinoxaline derivatives | Bacillus subtilis (Gram +) | Significant antibacterial activity | nih.govnih.gov |

| 2-Chloro-3-methylquinoxaline derivatives | Escherichia coli (Gram -) | Significant antibacterial activity | nih.govnih.gov |

| 2-Chloro-3-hydrazinylquinoxaline | Candida albicans | Variable antifungal activity | nih.govnih.gov |

| 2-Chloro-3-hydrazinylquinoxaline | Candida krusei | Heightened efficacy | nih.govnih.gov |

| 2-Chloro-3-hydrazinylquinoxaline | Aspergillus fumigatus | Variable antifungal activity | nih.govnih.gov |

| 2,3-disubstituted-quinoxalines | Candida albicans | Considerable activity (13-18.5 mm inhibition) | arcjournals.org |

The quinoxaline scaffold is a key feature in a new generation of chemotherapeutic agents being investigated for activity against various cancers. nih.govnih.gov Numerous studies have detailed the synthesis and in vitro evaluation of quinoxaline derivatives, revealing significant antiproliferative effects across a wide range of human cancer cell lines. nih.govrsc.org

One study synthesized forty new quinoxaline derivatives bearing an oxirane ring, which were divided into two series based on the substituent at the C-2 position (chlorine or phenylacetylene). nih.gov These compounds were evaluated for antiproliferative activity against neuroblastoma cell lines (SK-N-SH and IMR-32), with some derivatives demonstrating IC₅₀ values in the low micromolar range. nih.gov Another research effort focused on developing 2-substituted-quinoxaline analogues combining quinoxaline and coumarin (B35378) scaffolds. rsc.org One such compound, 3b , exhibited a superior inhibitory effect on the MCF-7 breast cancer cell line (IC₅₀ = 1.85 µM) compared to the reference drug staurosporine (B1682477) and showed minimal impact on normal MCF-10A cells. rsc.org Mechanistic studies indicated that this compound induced apoptosis and cell cycle arrest and suppressed topoisomerase enzyme activity. rsc.org

| Compound/Derivative Series | Cancer Cell Line | Observed Activity | Reference |

|---|---|---|---|

| Oxiranyl-quinoxaline derivatives (with C-2 Chlorine) | SK-N-SH (Neuroblastoma) | Antiproliferative activity (IC₅₀ values reported) | nih.gov |

| Oxiranyl-quinoxaline derivatives (with C-2 Chlorine) | IMR-32 (Neuroblastoma) | Antiproliferative activity (IC₅₀ values reported) | nih.gov |

| 2-substituted-quinoxaline (coumarin hybrid, Cmpd 3b) | MCF-7 (Breast Cancer) | Potent antiproliferative activity (IC₅₀ = 1.85 µM) | rsc.org |

| 2-substituted-quinoxaline (coumarin hybrid, Cmpd 3b) | MCF-10A (Normal Breast) | Minimal impact (IC₅₀ = 33.7 µM) | rsc.org |

| 2-furano-4(3H)-quinazolinone derivative (Cmpd 21) | OVCAR-4 (Ovarian) | Active (GI₅₀ = 1.82 µM) | nih.gov |

| 2-furano-4(3H)-quinazolinone derivative (Cmpd 21) | NCI-H522 (Non-small cell lung) | Active (GI₅₀ = 2.14 µM) | nih.gov |

Antiviral Activity Studies (e.g., anti-HIV, anti-COVID-19)

The quinoxaline nucleus is a recognized scaffold in the design of antiviral agents, with various derivatives being investigated for their efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.gov

Anti-HIV Research: Research into quinoxaline derivatives has shown promise in the development of novel anti-HIV agents. nih.gov Studies have indicated that the introduction of certain substituents on the quinoxaline ring can lead to potent antiviral activity. For instance, the synthesis and evaluation of 6-chloro-7-fluoro quinoxalines have demonstrated that bulky substitutions at the C-2 and C-3 positions can result in effective anti-HIV agents. nih.gov While these findings highlight the potential of chloro-substituted quinoxalines in anti-HIV research, specific studies focusing on the anti-HIV activity of this compound are not extensively documented in the reviewed literature. The general approach often involves ligand-based drug design, pharmacophore modeling, and molecular docking studies to identify promising candidates within the broader class of quinoxaline derivatives. nih.gov

Anti-COVID-19 Research: In the context of the COVID-19 pandemic, the scientific community has explored the potential of various heterocyclic compounds, including quinoxaline derivatives, as inhibitors of SARS-CoV-2. nih.gov The main protease (Mpro or 3CLpro) of the virus is a key target for antiviral drug development. nih.gov Molecular dynamics simulations and docking studies have been employed to evaluate the binding affinity of different quinoxaline-based compounds to this enzyme. nih.govnih.gov For example, a quinoxaline-based compound, 6-Chloro-7-(2-morpholin-4-yl-ethylamino)quinoxaline-5,8-dione, has been identified as a potential coronavirus replication inhibitor by targeting the viral nucleocapsid protein. nih.gov However, specific in-depth research singling out this compound for its anti-COVID-19 potential is not prominently featured in the available scientific literature. The focus has been more on a broader range of substituted quinoxalines and related heterocyclic systems. researchgate.net

Neuroprotective Research Investigations

While various quinoxaline derivatives have been investigated for a range of central nervous system activities, specific research focusing on the neuroprotective properties of this compound is not extensively available in the current body of scientific literature. The exploration of quinoxaline scaffolds in neuroprotection remains an area with potential for future investigation.

Anti-inflammatory Research

Quinoxaline derivatives have been recognized for their potential as anti-inflammatory agents. nih.gov Research in this area has often focused on the synthesis of novel derivatives and the evaluation of their ability to modulate inflammatory pathways. For instance, studies on aminoalcohol-based quinoxaline molecules have demonstrated significant anti-inflammatory effects by reducing leukocyte migration and levels of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov

It is important to note that while the quinoxaline scaffold is of interest, specific research on the anti-inflammatory activity of this compound is limited. However, studies on structurally related compounds, such as 2-chloro-4-(arylamino)-6,7-dimethoxy quinazoline (B50416) derivatives, have shown promising anti-inflammatory potential, with some compounds exhibiting potent activity. researchgate.net These findings on related heterocyclic systems suggest that the chloro and dimethoxy substitutions could be relevant for anti-inflammatory activity, warranting future specific investigation into the quinoxaline derivative.

Investigations into Antimalarial Properties (in vitro studies)

The quinoxaline scaffold has been a subject of interest in the search for new antimalarial drugs, particularly in light of emerging resistance to existing therapies. nih.gov In vitro studies are a primary method for screening and evaluating the activity of new compounds against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.net

Research has explored various analogs of known antimalarial quinoxalines. For example, derivatives of the antimalarial quinoxaline MMV007204 have been synthesized and tested for their activity against different life stages of Schistosoma mansoni, a parasitic worm, with some showing high in vitro activity. nih.gov While these studies underscore the potential of the quinoxaline core in antiparasitic drug discovery, there is a lack of specific in vitro antimalarial studies focused on this compound in the reviewed scientific literature. The antimalarial activity of quinoline-based compounds like chloroquine (B1663885) is well-documented, but this represents a different class of heterocyclic compounds. researchgate.net

Research on Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents, with quinoxaline derivatives emerging as a promising class of compounds. mdpi.com A review of recent studies highlights that quinoxaline derivatives with various substitutions at the 2, 3, 6, and 7 positions have demonstrated anti-TB activity. mdpi.com

Mechanistic Studies of Biological Interactions Excluding Clinical Aspects

Elucidation of Molecular Binding Mechanisms with Biological Targets

The molecular binding mechanisms of quinoxaline (B1680401) derivatives are diverse and target-dependent. As a class, these compounds are known to interact with the binding sites of enzymes and receptors through a combination of non-covalent interactions. For many quinoxaline-based inhibitors, the nitrogen atoms within the pyrazine (B50134) ring can act as hydrogen bond acceptors, a crucial interaction for anchoring the molecule within a protein's binding pocket. lookchem.com

In the context of kinase inhibition, quinoxaline derivatives have been identified as selective ATP-competitive inhibitors. ekb.eg This mode of action involves the quinoxaline scaffold occupying the adenine-binding region of the ATP-binding pocket of the kinase. The substituents on the quinoxaline ring play a critical role in establishing further interactions, such as hydrophobic interactions and additional hydrogen bonds, which contribute to the affinity and selectivity of the inhibitor.

Furthermore, some quinoline (B57606) derivatives, which are structurally related to quinoxalines, have been shown to form covalent bonds with nucleophilic residues, such as cysteine, within the active sites of their target proteins. The chloro-substituent at the 2-position of 2-Chloro-3,6-dimethoxyquinoxaline, being a potential leaving group, suggests that a similar covalent interaction mechanism could be possible with certain biological targets.

DNA Interaction Studies (e.g., intercalation, footprinting)

The planar aromatic structure of the quinoxaline nucleus is a key feature that allows these compounds to interact with DNA. The primary mode of this interaction is through intercalation, where the flat quinoxaline ring inserts itself between the base pairs of the DNA double helix. nih.govnih.govnih.govresearchgate.net This intercalation is stabilized by π-π stacking interactions between the aromatic system of the quinoxaline and the DNA bases.

Enzyme Inhibition and Receptor Modulation at a Molecular Level

Quinoxaline derivatives have emerged as a versatile scaffold for the development of potent enzyme inhibitors, particularly targeting protein kinases. ekb.egekb.eg Their ability to mimic the purine (B94841) ring of ATP allows them to bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity.

Several studies have highlighted the potential of quinoxaline derivatives as inhibitors of various kinases, including:

c-Met kinase: A series of novel quinoxaline derivatives have demonstrated potent inhibitory activity against the c-Met kinase enzyme, which is often overexpressed in cancer cells. lookchem.com

Apoptosis signal-regulated kinase 1 (ASK1): Dibromo substituted quinoxaline fragments have been identified as effective small-molecule inhibitors of ASK1. nih.gov

HCV NS5B RNA-dependent RNA polymerase: Substituted quinoxaline amide derivatives have shown good structure-activity relationships as inhibitors of this viral enzyme. nih.gov

The inhibitory activity of these compounds is often in the nanomolar to low micromolar range, indicating high potency. The following table summarizes the inhibitory activities of some representative quinoxaline derivatives against various enzymes.

| Quinoxaline Derivative | Target Enzyme | IC50 Value | Reference |

| Quinoxaline urea (B33335) analog | IKKβ | ~15-45% inhibition at 10µM | nih.gov |

| Dibromo substituted quinoxaline | ASK1 | 30.17 nM | nih.gov |

| R-isomer quinoxaline derivative | c-Met kinase | 6 nM | lookchem.com |

| S-isomer quinoxaline derivative | c-Met kinase | 92 nM | lookchem.com |

This table is for illustrative purposes and includes data for various quinoxaline derivatives, not specifically this compound.

Pathway Inhibition Studies (e.g., NFκB pathway)

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. scbt.com Quinoxaline derivatives have been investigated as inhibitors of this pathway.

Certain quinoxaline analogs have been shown to inhibit the activity of IκB kinase β (IKKβ), a key enzyme responsible for the activation of the NF-κB pathway. nih.govnih.gov By inhibiting IKKβ, these compounds prevent the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes. A cell-permeable quinoxaline compound has demonstrated beneficial effects in models of joint inflammation. nih.gov

The ability of the quinoxaline scaffold to serve as a platform for designing NF-κB pathway inhibitors highlights another important facet of the biological activities of this compound and related compounds.

Structure-Activity Relationship (SAR) Insights into Biological Potency

Structure-activity relationship (SAR) studies of quinoxaline derivatives have provided valuable insights into the structural requirements for their biological potency. The biological activity of these compounds can be significantly modulated by the nature and position of substituents on the quinoxaline ring system.

Key SAR insights for quinoxaline derivatives include:

Substituents at positions 2 and 3: These positions are often crucial for determining the potency and selectivity of enzyme inhibitors. Modifications at these positions can influence the binding affinity to the target protein. For instance, in a study on influenza NS1A protein inhibitors, a 2-furyl substitution on the quinoxaline core was found to be optimal among the investigated groups. nih.gov

Role of the chloro group: The chloro group at the 2-position can serve as a reactive site for nucleophilic substitution, allowing for the synthesis of a variety of derivatives. rsc.org It can also contribute to the binding affinity through halogen bonding or by acting as a leaving group in covalent interactions.

Conclusion and Future Research Directions

Synthesis of Key Findings and Contributions to the Field

2-Chloro-3,6-dimethoxyquinoxaline is a substituted heterocyclic compound belonging to the quinoxaline (B1680401) family. The core contribution of existing research, primarily documented in patent literature, establishes a viable synthetic pathway to this molecule. Specifically, it can be prepared from 2-chloro-6-fluoro-3-methoxyquinoxaline (B8720663) via a nucleophilic aromatic substitution reaction with sodium methoxide (B1231860), which selectively displaces the fluorine atom over the chlorine atom. The reaction of the resulting this compound with nucleophiles such as hydrazine (B178648) hydrate (B1144303) and various amines has been demonstrated, showcasing the lability of the C2-chloro substituent. nih.govacsgcipr.org This reactivity is characteristic of 2-haloquinoxalines and positions the compound as a useful intermediate for the synthesis of more complex, polysubstituted quinoxaline derivatives.

The primary documented utility of this compound is as a precursor in the synthesis of pharmacologically active agents, including potential antidepressant, antifatigue, and antitumor compounds. nih.govacsgcipr.org Its structural features—a reactive chlorine atom for further functionalization and two methoxy (B1213986) groups that can influence solubility and metabolic stability—make it a valuable scaffold in medicinal chemistry.

Identification of Current Research Gaps and Challenges

Despite its demonstrated utility as a synthetic intermediate, a comprehensive scientific profile of this compound is largely absent from peer-reviewed literature. The most significant research gaps are:

Lack of Spectroscopic Characterization: There is a notable absence of detailed public data for this compound. While a melting point and elemental analysis have been reported, comprehensive NMR (¹H, ¹³C), IR, and mass spectrometry data have not been published. This fundamental information is crucial for unambiguous identification and quality control in any synthetic application.

Unexplored Reactivity in Modern Catalysis: The reactivity of the C-Cl bond in this compound has only been explored with strong nitrogen nucleophiles. Its potential in modern palladium-catalyzed cross-coupling reactions, which are cornerstones of contemporary organic synthesis, remains uninvestigated. The efficiency of this substrate in Suzuki-Miyaura, Buchwald-Hartwig, and other C-C and C-heteroatom bond-forming reactions is unknown.

Limited Physical Property Data: Beyond its melting point, there is no available data on key physical properties such as boiling point, and solubility in a range of common laboratory solvents.

Narrow Scope of Application: Current knowledge confines its application to a precursor for a few classes of bioactive molecules. Its potential in materials science (e.g., as a building block for organic electronics) or as a tool in chemical biology has not been explored.

Proposed Avenues for Future Synthetic Methodologies

Future research should aim to expand the synthetic utility of this compound. Key areas for investigation include:

Palladium-Catalyzed Cross-Coupling Reactions: A systematic study of its reactivity in various cross-coupling reactions is warranted.

Suzuki-Miyaura Coupling: Investigating the coupling of this compound with a diverse range of aryl and heteroaryl boronic acids and esters would provide access to a wide array of 2-aryl-3,6-dimethoxyquinoxalines. Such studies should explore optimal conditions, including catalyst systems (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and bases (e.g., K₂CO₃, Cs₂CO₃). organic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: Exploring the coupling with various primary and secondary amines, anilines, and N-heterocycles using modern phosphine (B1218219) ligands (e.g., XPhos, SPhos) would significantly broaden the scope of accessible 2-amino-3,6-dimethoxyquinoxaline derivatives, which are common motifs in bioactive compounds. acsgcipr.orgorganic-chemistry.org

Sonogashira, Heck, and Stille Couplings: Investigating these reactions would further expand the synthetic toolbox, allowing for the introduction of alkynyl, vinyl, and organotin moieties, respectively, at the C2 position.

The table below outlines potential cross-coupling reactions that could be explored.

| Coupling Reaction | Reagent | Potential Product Class |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | 2-Aryl/Heteroaryl-3,6-dimethoxyquinoxalines |